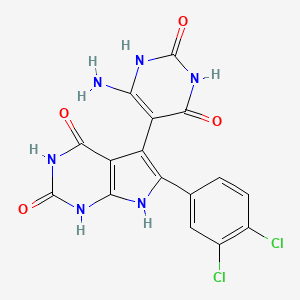
C16H10Cl2N6O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C16H10Cl2N6O4 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, nitrogens, and oxygens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H10Cl2N6O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Oxidation: Introduction of oxygen-containing functional groups.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure adjustments are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C16H10Cl2N6O4: undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Coupling Reactions: Formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
C16H10Cl2N6O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C16H10Cl2N6O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
C16H10Cl2N6O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with chlorinated aromatic rings or multiple nitrogen atoms.
Uniqueness: The presence of specific functional groups and the overall molecular architecture of
Properties
Molecular Formula |
C16H10Cl2N6O4 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(3,4-dichlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H10Cl2N6O4/c17-5-2-1-4(3-6(5)18)10-7(8-11(19)21-15(27)23-13(8)25)9-12(20-10)22-16(28)24-14(9)26/h1-3H,(H4,19,21,23,25,27)(H3,20,22,24,26,28) |
InChI Key |
VVYLTLMGUKUSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















